2-(Cyclopropylmethoxy)phenylboronic acid
CAS No.: 1050510-36-5
Cat. No.: VC1776346
Molecular Formula: C10H13BO3
Molecular Weight: 192.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1050510-36-5 |
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Molecular Formula | C10H13BO3 |
Molecular Weight | 192.02 g/mol |
IUPAC Name | [2-(cyclopropylmethoxy)phenyl]boronic acid |
Standard InChI | InChI=1S/C10H13BO3/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8,12-13H,5-7H2 |
Standard InChI Key | FWFQJSWJLZPMAL-UHFFFAOYSA-N |
SMILES | B(C1=CC=CC=C1OCC2CC2)(O)O |
Canonical SMILES | B(C1=CC=CC=C1OCC2CC2)(O)O |
Introduction
2-(Cyclopropylmethoxy)phenylboronic acid is an organoboron compound characterized by its boronic acid functional group and a phenyl ring substituted with a cyclopropylmethoxy group. Its molecular formula is , and it is commonly used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its role in forming carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Key Identifiers:
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IUPAC Name: 2-(Cyclopropylmethoxy)phenylboronic acid
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Molecular Formula:
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Molecular Weight: 192.02 g/mol
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InChI Key: FWFQJSWJLZPMAL-UHFFFAOYSA-N
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Physical Form: Powder
Hazard Information:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Applications in Organic Synthesis
2-(Cyclopropylmethoxy)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a powerful tool for constructing biaryl and aryl-alkyl frameworks. These frameworks are prevalent in pharmaceuticals, agrochemicals, and materials science.
Key Applications:
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Pharmaceutical Synthesis:
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Material Science:
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Employed in the synthesis of polymers and advanced materials requiring precise aromatic substitution patterns.
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Chemical Research:
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Serves as an intermediate for synthesizing derivatives with potential applications in medicinal chemistry.
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Example Reaction:
In Suzuki coupling, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and base to form a new C-C bond:
\text{Ar-B(OH)_2 + Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{byproducts}
Synthesis of 2-(Cyclopropylmethoxy)phenylboronic Acid
The synthesis involves multiple steps starting with commercially available precursors:
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Preparation of Cyclopropylmethanol:
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Cyclopropane derivatives are synthesized via cyclopropanation reactions.
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Etherification:
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Cyclopropylmethanol reacts with phenol derivatives under basic conditions to form the cyclopropylmethoxy group.
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Borylation:
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The phenol derivative undergoes borylation using boron reagents such as bis(pinacolato)diboron or boron trihalides to introduce the boronic acid group.
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Table 2: General Reaction Conditions for Synthesis
Step | Reagents/Conditions | Yield (%) |
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Etherification | Cyclopropylmethanol, NaOH, Phenol | ~85 |
Borylation | Bis(pinacolato)diboron, Pd catalyst | ~90 |
Potential Uses:
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Development of enzyme inhibitors targeting serine proteases.
Safety and Handling
Given its classification under GHS07 (Warning), proper safety measures must be observed when working with this compound:
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